![molecular formula C11H13N5O3 B3014095 3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2380098-09-7](/img/structure/B3014095.png)
3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione” is a chemical compound. It is related to a series of substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones .
Synthesis Analysis
The synthesis of similar azetidin-2-one derivatives involves the use of semi/thio carbazides and sodium acetate mixed with water, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final derivatives are prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .Molecular Structure Analysis
The molecular structure of similar azetidin-2-one derivatives shows that the lactam and 3,4,5-trimethoxyphenyl rings are approximately co-planar and the orientation of the lactam and the 4-methoxyphenyl substituent is approximately orthogonal .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar azetidin-2-one derivatives include the formation of Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Mechanism of Action
Future Directions
The future directions for “3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione” and similar compounds could involve further exploration of their antimitotic properties and potential as selective estrogen-receptor modulators (SERMs) . Additionally, their potential as antimicrobial and antioxidant agents could be investigated .
Properties
IUPAC Name |
3-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-19-8-2-3-12-10(14-8)15-5-7(6-15)16-9(17)4-13-11(16)18/h2-3,7H,4-6H2,1H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFRMMLEHZYWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

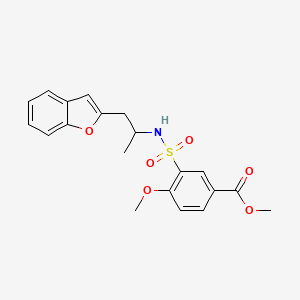
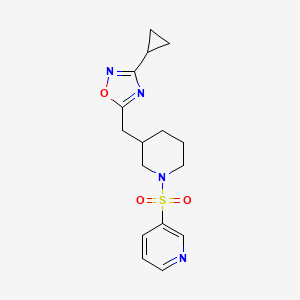
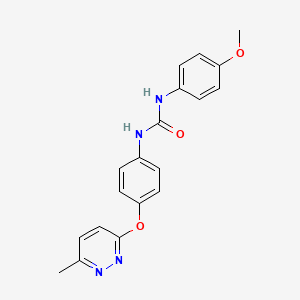

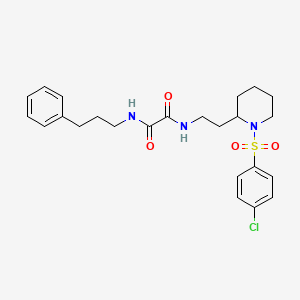
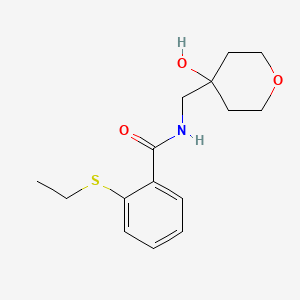


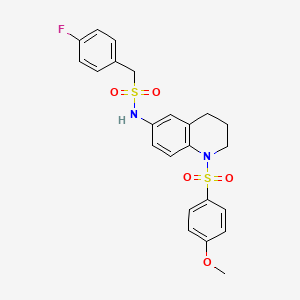

![N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B3014029.png)
![2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3014033.png)

